molecular formula C23H23FN4O3S B14328534 Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- CAS No. 106521-57-7

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)-

Cat. No.: B14328534
CAS No.: 106521-57-7
M. Wt: 454.5 g/mol
InChI Key: UCBFPAOKMFUREY-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- is a complex organic compound that features a methanesulfonamide group attached to a substituted acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the methanesulfonamide group and other substituents. Common reagents used in these reactions include dimethylamine, methanesulfonyl chloride, and fluorinated aromatic compounds. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide derivatives: Compounds with similar functional groups but different substituents.

    Acridine derivatives: Molecules with the acridine core but varying side chains and functional groups.

Uniqueness

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methoxy-9-acridinyl)amino)phenyl)- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

106521-57-7

Molecular Formula

C23H23FN4O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(dimethylamino)-4-[(3-fluoro-5-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C23H23FN4O3S/c1-28(2)20-13-15(27-32(4,29)30)9-11-18(20)25-22-16-10-8-14(24)12-19(16)26-23-17(22)6-5-7-21(23)31-3/h5-13,27H,1-4H3,(H,25,26)

InChI Key

UCBFPAOKMFUREY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=C2C=CC=C4OC)F

Origin of Product

United States

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